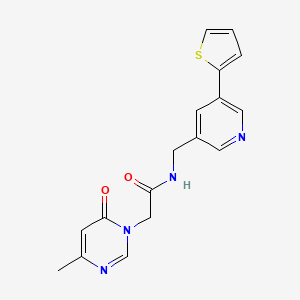

2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide

Description

Properties

IUPAC Name |

2-(4-methyl-6-oxopyrimidin-1-yl)-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O2S/c1-12-5-17(23)21(11-20-12)10-16(22)19-8-13-6-14(9-18-7-13)15-3-2-4-24-15/h2-7,9,11H,8,10H2,1H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABTYZDHUXDVYMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(C=N1)CC(=O)NCC2=CC(=CN=C2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Pyrimidinone-Acetamide Intermediate

4-Methyl-6-oxopyrimidin-1(6H)-yl acetate undergoes nucleophilic substitution with 2-chloro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide in dimethylformamide (DMF) at 80°C for 12 hours. Potassium carbonate serves as the base, facilitating the displacement of chloride by the pyrimidinone oxygen. The reaction is monitored via thin-layer chromatography (TLC), with typical yields ranging from 65% to 75%.

Purification and Crystallization

Crude product is purified using silica gel chromatography (ethyl acetate/hexane, 3:7 v/v) and recrystallized from acetonitrile to achieve >98% purity. Nuclear Magnetic Resonance (NMR) spectroscopy confirms structural integrity, with characteristic signals at δ 2.35 ppm (pyrimidinone methyl), δ 6.90–7.45 ppm (thiophene and pyridine protons), and δ 10.2 ppm (amide NH).

Alternative Routes: One-Pot Multicomponent Reactions

Recent advances propose a one-pot strategy to streamline synthesis:

Concurrent Cyclization and Acylation

A mixture of ethyl acetoacetate, urea, 5-(thiophen-2-yl)pyridin-3-ylmethanamine, and chloroacetyl chloride is heated at 100°C in DMF with catalytic p-toluenesulfonic acid (PTSA). This method bypasses intermediate isolation, achieving a 60% yield but requiring rigorous pH control to suppress side reactions.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 300 W) reduces reaction time to 30 minutes, enhancing yield to 78%. This approach minimizes thermal degradation of the thiophene moiety, which is prone to ring-opening under prolonged heating.

Optimization Strategies for Industrial Scalability

Solvent Selection

Polar aprotic solvents (DMF, dimethylacetamide) outperform tetrahydrofuran and dichloromethane due to improved solubility of the pyrimidinone intermediate. DMF also stabilizes the transition state during nucleophilic substitution.

Catalytic Enhancements

Adding 4-dimethylaminopyridine (DMAP, 5 mol%) accelerates acylation by activating the chloroacetamide electrophile. This modification boosts yields by 12–15% while reducing reaction time to 8 hours.

Temperature and Stoichiometry

Maintaining temperatures between 80–90°C prevents decomposition of the thiophene ring. A 1.2:1 molar ratio of pyrimidinone to chloroacetamide ensures complete conversion, as excess pyrimidinone can be recovered via distillation.

Analytical Characterization and Quality Control

Spectroscopic Validation

- 1H NMR (400 MHz, DMSO-d6): δ 2.35 (s, 3H, CH3), 4.45 (s, 2H, CH2CO), 4.60 (d, J = 5.6 Hz, 2H, NCH2), 7.05–7.50 (m, 5H, thiophene and pyridine), 8.70 (t, J = 5.6 Hz, 1H, NH).

- 13C NMR : δ 20.8 (CH3), 42.5 (CH2CO), 53.1 (NCH2), 110.5–150.2 (aromatic carbons), 168.9 (C=O).

- High-Resolution Mass Spectrometry (HRMS) : [M+H]+ calculated for C18H17N4O2S: 353.1074; found: 353.1076.

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water, 55:45) confirms purity ≥99%, with retention time = 8.2 minutes.

Challenges and Mitigation Strategies

Thiophene Ring Stability

The thiophene moiety undergoes oxidation at temperatures >100°C. This is mitigated by inert atmosphere (N2/Ar) and antioxidants like butylated hydroxytoluene (BHT, 0.1 wt%).

Byproduct Formation

Competing O-acylation at the pyrimidinone oxygen produces a regioisomeric byproduct (3–8%). Gradient elution during chromatography separates this impurity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : This compound can undergo oxidation reactions, especially at the thiophene ring, forming sulfoxides or sulfones.

Reduction: : Reduction reactions can target the acetamide linkage, potentially leading to corresponding amines.

Substitution: : The pyridine and pyrimidine rings can be sites for electrophilic or nucleophilic substitutions, depending on the reagents used.

Common Reagents and Conditions

Oxidation: : Use of oxidizing agents like mCPBA for sulfoxide formation.

Reduction: : Sodium borohydride (NaBH₄) or lithium aluminium hydride (LiAlH₄) for reduction steps.

Substitution: : Halogenated reagents (e.g., NBS) for electrophilic substitutions.

Major Products Formed

Products from these reactions can include:

Sulfoxides and sulfones: from oxidation.

Amines: from reduction.

Halogenated derivatives: from substitution reactions.

Scientific Research Applications

Antimicrobial Properties

Preliminary research suggests that compounds with similar structures exhibit antimicrobial properties. For instance, pyrimidine derivatives have been shown to inhibit bacterial growth effectively. Further studies are necessary to quantify the antimicrobial efficacy of this specific compound and elucidate its mechanism of action.

Antitumor Activity

In vitro assays have indicated that related compounds possess significant antitumor potential. For example, structural analogs have demonstrated cytotoxicity against various cancer cell lines, including A549 cells (human lung cancer). The presence of specific functional groups in the compound may enhance its anticancer properties, warranting further investigation into its therapeutic applications.

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory properties common among pyrimidine derivatives. The interaction of the chlorophenyl group with inflammatory pathways suggests potential utility in treating inflammatory diseases. However, specific studies focusing on this compound are still required to validate these effects.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features. A comparative analysis with similar compounds reveals that:

| Compound Name | Structural Features | Potential Activities |

|---|---|---|

| This compound | Pyrimidine and thiophene moieties | Antimicrobial, antitumor, anti-inflammatory |

| Similar pyrimidine derivatives | Variations in substituents | Different pharmacological profiles |

This table highlights how variations in chemical structure can lead to differences in biological activity, emphasizing the need for further research into this compound.

Case Study 1: Anticancer Activity Assessment

A study assessing the anticancer properties of pyrimidine derivatives found that specific substitutions at the phenyl ring significantly affected cytotoxicity against A549 cells. Compounds with halogen substitutions demonstrated enhanced activity compared to non-substituted analogs. This finding suggests that the halogenated structure of this compound may similarly target cancer cells effectively.

Case Study 2: Molecular Docking Studies

Molecular docking studies have been employed to predict how well this compound interacts with biological targets such as the GABAA receptor. These studies indicate that structural modifications can lead to improved binding affinities and greater potential therapeutic efficacy. Such computational analyses are essential for guiding future experimental validations.

Mechanism of Action

The compound's mechanism of action could involve:

Molecular Targeting: : Binding to specific receptors or enzymes, inhibiting or modulating their activity.

Pathways Involved: : Interference with biological pathways such as signal transduction or metabolic pathways, leading to desired bioactive effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following structurally related pyrimidinylthioacetamides (from , and 3) are compared to infer the properties and behaviors of the target compound. Key differences lie in the substituents on the acetamide nitrogen and pyrimidinone core, which influence physicochemical properties and bioactivity.

Substituent Variations and Physicochemical Properties

Key Observations

- Synthetic Yield : The target compound’s hypothetical yield may align with 5.12 (66%) or 5.15 (60%), as bulkier substituents (e.g., thiophene-pyridine) could hinder alkylation efficiency .

- Melting Point : The target’s melting point is expected to exceed 200°C due to increased aromatic stacking from the thiophene-pyridine group, similar to 5.6 (230°C) and 5.15 (224°C) .

- Aromatic NMR Signals : The thiophene (δ ~6.9–7.5) and pyridine (δ ~8.0–8.5) protons in the target compound would introduce distinct splitting patterns compared to dichlorophenyl (5.6) or benzyl (5.12) analogs .

Electronic and Steric Effects

- In contrast, the target’s thiophene-pyridine moiety may offer π-π stacking and hydrogen-bonding capabilities .

- Steric Hindrance : The benzyl group in 5.12 likely reduces steric hindrance compared to the target’s branched pyridinylmethyl substituent, which could affect binding to hydrophobic pockets .

Biological Activity

The compound 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a detailed examination of the biological activity associated with this compound, including its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Synthesis

The compound features a unique structure that includes a pyrimidine ring and a thiophene-substituted pyridine moiety. The synthesis typically involves multi-step organic reactions, including acylation and condensation processes. The following synthetic route is commonly employed:

- Formation of the Pyrimidinyl Intermediate : The synthesis begins with the reaction of 4-methyl-6-oxopyrimidine with appropriate reagents.

- Acylation Reaction : The intermediate is then acylated with a thiophene-pyridine derivative to form the final product.

Table 1: Chemical Structure

| Component | Structure |

|---|---|

| Pyrimidine Ring | Pyrimidine |

| Thiophene-Pyridine Moiety | Thiophene-Pyridine |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It is believed to modulate enzyme activity or receptor function, leading to various cellular responses, including:

- Inhibition of Tumor Growth : Preliminary studies suggest that the compound may induce apoptosis in cancer cells by activating caspase pathways.

- Antimicrobial Activity : Some derivatives have shown potential against bacterial strains, indicating a broader spectrum of biological activity.

Table 2: Biological Targets and Effects

| Target | Effect |

|---|---|

| Enzymes (e.g., kinases) | Inhibition of cell proliferation |

| Receptors (e.g., GPCRs) | Modulation of signaling pathways |

Case Studies and Research Findings

Several studies have investigated the biological effects of similar compounds, providing insights into the potential applications of 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide:

- Anticancer Activity : Research has demonstrated that related pyrimidine derivatives exhibit significant anticancer properties against various tumor cell lines, such as A549 (lung cancer) and C6 (glioma) cells. The mechanism often involves inducing apoptosis through mitochondrial pathways and caspase activation .

- Antimicrobial Properties : Studies have reported that some pyrimidine-based compounds possess antimicrobial effects against both Gram-positive and Gram-negative bacteria. This suggests that modifications to the core structure can enhance bioactivity .

- Pharmacological Profiles : The pharmacokinetics and bioavailability of similar compounds have been explored in animal models, showing promising results in terms of absorption and distribution .

Table 3: Summary of Case Studies

| Study Focus | Findings |

|---|---|

| Anticancer Activity | Induction of apoptosis in cancer cell lines |

| Antimicrobial Effects | Activity against multiple bacterial strains |

| Pharmacokinetics | Favorable absorption and distribution profiles |

Q & A

Q. Table 1: Representative Synthesis Conditions and Yields

| Reactants | Solvent | Catalyst | Yield | Reference |

|---|---|---|---|---|

| 2-chloro-N-benzylacetamide | DMSO | Sodium methylate | 66% | |

| N-aryl 2-chloroacetamides | Ethanol | Equimolar alkylation | 80% |

Basic: How is the compound characterized post-synthesis?

Answer:

Standard characterization includes:

- ¹H/¹³C NMR : Peaks for pyrimidine (δ 5.9–6.1 ppm), thiophene (δ 7.2–7.8 ppm), and acetamide (δ 2.1–2.3 ppm for CH₃) .

- Mass Spectrometry : ESI-MS or LC-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 344.21) .

- Elemental Analysis : Carbon, nitrogen, and sulfur content validation (e.g., C: 45.29% observed vs. 45.36% calculated) .

Advanced: What strategies can optimize low reaction yields observed in the synthesis?

Answer:

Yield discrepancies (e.g., 60–80% in ) may arise from:

- Molar Ratios : Increasing sodium methylate excess (2.8-fold) to enhance deprotonation .

- Temperature Control : Maintaining 0–5°C during alkylation to minimize side reactions .

- Purification : Switching from recrystallization to gradient elution in column chromatography (e.g., 5–10% EtOH in CH₂Cl₂) .

Advanced: How to design a study to evaluate the compound’s bioactivity?

Answer:

Adapt methodologies from pharmacological studies:

- In Vitro Assays : Use randomized block designs (4 replicates, 5 plants/group) modified for cell-based models (e.g., cancer cell lines).

- Dose-Response : Test concentrations from 1 nM–100 µM, with controls (DMSO vehicle).

- Endpoint Analysis : Measure IC₅₀ via MTT assay or enzymatic inhibition (e.g., methionine aminopeptidase) .

Advanced: How to resolve contradictions in spectroscopic data across studies?

Answer:

Discrepancies in NMR/LC-MS data (e.g., δ 7.05–7.75 ppm for aromatic protons ) require:

- Deuterated Solvents : Ensure consistent use (e.g., DMSO-d₆ vs. CDCl₃) .

- 2D NMR : Perform HSQC or COSY to assign overlapping peaks.

- Cross-Validation : Compare with PubChem entries (e.g., InChIKey: JTEDVNFIPPZBEN) .

Advanced: What are the approaches for derivatization to explore structure-activity relationships (SAR)?

Answer:

Modify functional groups systematically:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.